molecular formula C8H8F2N2O B6591949 6-(Difluoromethyl)-5-methylnicotinamide CAS No. 1806775-39-2

6-(Difluoromethyl)-5-methylnicotinamide

Cat. No. B6591949
CAS RN: 1806775-39-2
M. Wt: 186.16 g/mol
InChI Key: ILPTZNZFHWIRKC-UHFFFAOYSA-N
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Description

The compound “6-(Difluoromethyl)-5-methylnicotinamide” is a part of the difluoromethylation processes based on X–CF2H bond formation . Difluoromethylation has been a field of research that has benefited from the invention of multiple difluoromethylation reagents .


Synthesis Analysis

The synthesis of difluoromethyl compounds has seen significant advances in recent years. The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry .


Molecular Structure Analysis

The molecular structure of “6-(Difluoromethyl)-5-methylnicotinamide” is based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N or S . This structure is a result of the difluoromethylation processes .


Chemical Reactions Analysis

The chemical reactions involving “6-(Difluoromethylation)-5-methylnicotinamide” are part of the difluoromethylation processes. These processes have seen the development of electrophilic, nucleophilic, radical and cross-coupling methods to construct C(sp3)–CF2H bonds .

Scientific Research Applications

Late-Stage Difluoromethylation

Metal-Based Methods: The last decade has witnessed an upsurge in metal-based methods that can transfer CF₂H (difluoromethyl) to C(sp²) sites both stoichiometrically and catalytically. These methods enable late-stage functionalization of complex molecules, streamlining access to pharmaceutical compounds .

Minisci-Type Radical Chemistry: This strategy is particularly effective for heteroaromatics. Difluoromethylation of C(sp²)–H bonds has been accomplished through Minisci-type radical chemistry, expanding the toolbox for late-stage functionalization .

Stereoselective Difluoromethylation: While examples of electrophilic, nucleophilic, and radical methods exist for constructing C(sp³)–CF₂H bonds, achieving stereoselective difluoromethylation remains challenging. Researchers are actively exploring ways to enhance stereoselectivity in this field .

Site-Selective Installation on Biomolecules: An exciting departure is the precise site-selective installation of CF₂H onto large biomolecules, such as proteins. This opens up new avenues for drug discovery and therapeutic development .

Medicinal Chemistry Applications

Overview: The unique difluoromethyl moiety in “6-(Difluoromethyl)-5-methylnicotinamide” offers exciting possibilities in medicinal chemistry.

Drug Candidates: The addition of a methyl group to the nitrogen atom of an amide in drug candidates can alter their conformations, affecting their biological activity. Researchers are exploring how this modification impacts drug efficacy and pharmacokinetics .

Targeting Specific Enzymes: The difluoromethyl group can be strategically incorporated into drug molecules to target specific enzymes or receptors. This approach enhances drug selectivity and potency .

Future Directions

Novel Reagents: Researchers are developing novel non-ozone-depleting difluorocarbene reagents for X–H insertion, expanding the toolbox for difluoromethylation reactions .

Process Chemistry: Interest in process chemistry has grown, driven by streamlined access to pharmaceutical molecules. Expect continued advancements in synthetic methodologies and applications .

Late-stage difluoromethylation: concepts, developments, and perspective Fluorinated compounds present opportunities for drug discovery

Future Directions

The future directions in the research of difluoromethylation processes, including “6-(Difluoromethyl)-5-methylnicotinamide”, involve the development of more effective and general difluoromethylation reagents . The field has generated interest for process chemistry and is expected to continue to evolve.

properties

IUPAC Name

6-(difluoromethyl)-5-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2O/c1-4-2-5(8(11)13)3-12-6(4)7(9)10/h2-3,7H,1H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPTZNZFHWIRKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Difluoromethyl)-5-methylnicotinamide

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